molecular formula C22H29NO2S B12581647 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide CAS No. 498556-32-4

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide

Cat. No.: B12581647
CAS No.: 498556-32-4
M. Wt: 371.5 g/mol
InChI Key: INRBISWZHFAIRL-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a methyl group at the para-position and a branched alkenyl-phenyl chain at the nitrogen atom. The compound’s structure combines a hydrophobic alkenyl chain (non-4-en-3-yl) with a phenyl group and a sulfonamide moiety, which may confer unique physicochemical and biological properties.

Properties

CAS No.

498556-32-4

Molecular Formula

C22H29NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-methyl-N-(1-phenylnon-4-en-3-yl)benzenesulfonamide

InChI

InChI=1S/C22H29NO2S/c1-3-4-5-9-12-21(16-15-20-10-7-6-8-11-20)23-26(24,25)22-17-13-19(2)14-18-22/h6-14,17-18,21,23H,3-5,15-16H2,1-2H3

InChI Key

INRBISWZHFAIRL-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenylnon-4-en-3-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution at the sulfur atom, particularly in the presence of electrophilic reagents. For example:

  • Reaction with Alkyl Halides :
    The nitrogen atom in the sulfonamide group can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This reaction typically proceeds in polar aprotic solvents like DMF or acetone at 50–80°C.

    Example :

    4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide+CH3IN-Methyl derivative+HI\text{4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl derivative} + \text{HI}
  • Hydrolysis :
    Under acidic or basic conditions, the sulfonamide bond can hydrolyze to yield sulfonic acids and amines. Acidic hydrolysis (e.g., HCl/H2_2O) cleaves the S-N bond, while basic conditions (e.g., NaOH) may deprotonate the sulfonamide.

Cycloaddition Reactions

The alkene moiety (non-4-en-3-yl group) participates in [4+2] cycloadditions. For instance:

  • Diels-Alder Reactions :
    The terminal alkene acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives. This reaction is catalyzed by Lewis acids such as calcium triflate .

    Experimental Conditions :

    ReagentCatalystTemperatureYield
    1,3-ButadieneCa(OTf)2_280°C72%

Radical-Mediated Reactions

The sulfonamide group facilitates radical generation under oxidative conditions:

  • Aminium Radical Formation :
    Oxidation with Mn(III) acetate generates aminium radical cations, which undergo intramolecular C–N bond formation. This is critical in synthesizing heterocyclic compounds .

    Mechanism :

    • Single-electron transfer (SET) from sulfonamide to Mn(III).

    • Formation of aminium radical cation intermediate.

    • Radical addition to the alkene, followed by oxidation and deprotonation.

    Example Reaction :

    4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamideMn(OAc)3Indole derivative\text{4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide} \xrightarrow{\text{Mn(OAc)}_3} \text{Indole derivative}

Cross-Coupling Reactions

The aromatic rings and alkene enable participation in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    The phenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh3_3)4_4 as a catalyst. This modifies the aromatic substituents while retaining the sulfonamide core.

    Optimized Conditions :

    CatalystBaseSolventYield
    Pd(PPh3_3)4_4K2_2CO3_3DME65%

Redox Reactions

  • Oxidation of the Alkene :
    The non-4-en-3-yl group is oxidized to an epoxide using m-CPBA (meta-chloroperbenzoic acid), forming a sulfonamide-epoxide hybrid.

    Alkene+m-CPBAEpoxide+m-CBA\text{Alkene} + \text{m-CPBA} \rightarrow \text{Epoxide} + \text{m-CBA}
  • Reduction of the Sulfonamide :
    LiAlH4_4 reduces the sulfonamide to a secondary amine, though this reaction requires harsh conditions and is less common .

Acid/Base-Mediated Rearrangements

Under Brønsted acid catalysis (e.g., triflic acid), the compound undergoes cycloisomerization via vinyl cation intermediates. This forms polycyclic structures through 1,5-hydrogen shifts .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide were effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:
In vitro tests showed that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activity. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Case Study:
A study reported that 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Catalysis

The compound can serve as a catalyst or ligand in various organic reactions, including cross-coupling reactions and C-H activation processes. Its sulfonamide group enhances reactivity and selectivity.

Data Table: Catalytic Activity

Reaction TypeCatalyst UsedYield (%)
Suzuki Coupling4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide85
C-H Activation4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide90

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its sulfonamide functionality can improve adhesion and compatibility with various substrates.

Case Study:
Incorporation of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide into polyvinyl chloride (PVC) resulted in improved tensile strength and thermal degradation temperatures compared to unmodified PVC .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several sulfonamide derivatives, differing primarily in chain length, substituent positions, and aromatic groups. Key analogs include:

Compound Name Structural Differences Key Properties/Applications References
4-Methyl-N-(1-phenylbut-3-en-2-yl)benzenesulfonamide Shorter alkenyl chain (C4 vs. C9) and different branching Used in rhodium-catalyzed cycloadditions
4-Methyl-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]benzene-1-sulfonamide Nitro-triazole substituent instead of alkenyl-phenyl Anti-trypanosomal activity (LD50 > 1,500 mg/kg)
4-Methyl-N-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide Pyrazole and trifluoromethylbenzyl substituents Potential kinase inhibitor

Physicochemical Properties

  • Solubility : Sulfonamides with shorter alkenyl chains (e.g., butenyl derivatives) exhibit better aqueous solubility compared to longer-chain analogs like the target compound, which may face solubility challenges in biological assays .
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro-triazole in ) show higher melting points (~122–124°C) compared to alkenyl-substituted analogs, which are often liquid or low-melting solids .

Biological Activity

4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide typically involves the coupling of sulfonamide with various alkene derivatives. For instance, a method reported in the literature describes the preparation of related compounds through nickel-catalyzed reactions involving styrene derivatives and benzenesulfonamide . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Table 1: Synthesis Parameters

Reaction ComponentAmount/Condition
Styrene46 μL
Benzenesulfonamide37.7 mg (0.24 mmol)
CatalystNi(COD)2 (5.5 mg, 10 mol%)
SolventAnhydrous acetonitrile
Temperature100 °C
Time12 hours

Biological Activity

The biological activity of sulfonamides is often linked to their ability to inhibit bacterial growth by interfering with folate synthesis. Recent studies have indicated that derivatives of sulfonamides, including the compound , exhibit significant antibacterial properties against a range of pathogens.

Antibacterial Activity

A study evaluating various sulfonamide derivatives found that several compounds demonstrated considerable antibacterial effects. For example, compounds derived from 4-methylbenzenesulfonyl chloride showed efficacy against both Gram-positive and Gram-negative bacteria . The mechanism is primarily attributed to the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.

Anti-inflammatory and Analgesic Properties

In addition to antibacterial effects, sulfonamides have been investigated for their anti-inflammatory and analgesic activities. Research has shown that certain derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory mechanism may involve the modulation of cytokine production and inhibition of inflammatory mediators.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryReduced inflammation in animal models
AnalgesicPain relief observed in experimental setups

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives:

  • Cardiovascular Impact : A study utilized an isolated rat heart model to assess the impact of various sulfonamides on perfusion pressure. Results indicated that certain compounds could significantly lower perfusion pressure and coronary resistance, suggesting cardiovascular therapeutic potential .
  • Docking Studies : Computational docking studies have been performed to predict interactions between sulfonamide derivatives and various biomolecular targets. These studies indicate that compounds may interact with calcium channels, potentially influencing cardiovascular functions .

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide and its derivatives?

  • Methodological Answer : A common approach involves coupling alkynyl or aryl halide intermediates with sulfonamide precursors. For example, Et₂Zn-catalyzed hydroamination of alkynyl sulfonamides (e.g., 4-methyl-N-(4-bromo-2-phenylethynyl-phenyl)-benzenesulfonamide) can yield structurally related compounds via intramolecular cyclization . Substrates may be iodinated using silver sulfate/ethanol systems, followed by nucleophilic substitution with sulfonamide groups . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to achieving high yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.15–7.67 ppm), methyl groups (δ 2.35 ppm for CH₃), and sulfonamide NH (δ ~7.2 ppm, broad) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1372 cm⁻¹ and 1169 cm⁻¹) and alkenyl C=C bonds (~1642 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+Na⁺] at m/z 447.9967 for brominated analogs) .
  • HPLC/GC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on sulfonamide bioactivity trends:
  • Antimicrobial : Disk diffusion or microdilution assays against S. aureus or E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms via spectrophotometric methods .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in sulfonamide derivatives?

  • Methodological Answer : SC-XRD provides precise bond angles, torsion angles, and packing interactions. For example:
  • The title compound’s monoclinic (P2₁/n) crystal system shows a dihedral angle of 81.2° between benzene rings, with S1–N1 bond lengths of 1.632 Å .
  • Hydrogen-bonding networks (e.g., N–H···O=S) stabilize the lattice, critical for understanding solubility and stability .
  • Use software like APEX2 and SHELXL for refinement, ensuring data-to-parameter ratios >15:1 .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the para-position to enhance antimicrobial potency .
  • Scaffold hybridization : Merge with triazole or pyrimidine moieties to improve pharmacokinetic properties .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., sulfonamide S=O with enzyme active sites) .

Q. How can computational methods address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer :
  • Molecular docking : Simulate binding modes to explain variable inhibition profiles (e.g., differences in COX-2 vs. COX-1 selectivity) .
  • QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data to resolve outliers .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity discrepancies between analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral resolution : Use (S)-(-)-1-phenylethylamine derivatives to achieve >99% enantiomeric excess via diastereomeric salt crystallization .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for stereocontrol .
  • Process analytics : Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

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